molecular formula C5H9ClF3NO B1404806 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride CAS No. 1408075-93-3

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride

Cat. No.: B1404806
CAS No.: 1408075-93-3
M. Wt: 191.58 g/mol
InChI Key: ZXWICPXOEHKXJG-UHFFFAOYSA-N
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Description

“3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1408075-12-6 . It has a molecular weight of 191.58 and its IUPAC name is 3-amino-1-(trifluoromethyl)cyclobutanol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8F3NO.ClH/c6-5(7,8)4(10)1-3(9)2-4;/h3,10H,1-2,9H2;1H . This code provides a unique representation of the molecule’s structure. The compound has a cyclobutanol ring with a trifluoromethyl group and an amino group attached to it .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 155.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Medical Imaging Applications

  • PET Tracer Synthesis: A study by Shoup and Goodman (1999) describes the synthesis of a tumor-avid amino acid for positron emission tomography (PET) using a fluorine-18 labeled compound closely related to 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride.
  • Tumor Delineation: Martarello et al. (2002) synthesized analogues of this compound for imaging brain tumors, demonstrating their potential as PET ligands.

Chemical Synthesis and Structural Studies

  • Chiral Cyclobutane Synthesis: Aguilera et al. (2008) and Gutiérrez-Abad et al. (2010) focused on the synthesis of diastereomeric bis(cyclobutane) γ-dipeptides and cyclobutane-containing C3-symmetric peptide dendrimers, respectively.
  • Stereoselective Synthesis: Izquierdo et al. (2005) reported on the stereoselective synthesis of derivatives of this amino acid and their incorporation into rigid beta-peptides.
  • Conformational Studies: Research by Burgess et al. (1997) involved synthesizing optically active samples of N-protected 1,3-cyclobutane amino acids to study their extended conformations.

Biochemical and Pharmacological Research

  • GLP-1 Receptor Agonists: A study by Liu et al. (2012) identified a novel cyclobutane class of nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists.
  • BNCT Agent Synthesis: Srivastava et al. (1997) achieved the synthesis of an unnatural amino acid for potential use in boron neutron capture therapy (BNCT).

Miscellaneous Applications

  • Cyclobutane Scaffolds: Research by Chang et al. (2019) focused on the stereoselective synthesis of tri-functionalized cyclobutane scaffolds with potential biomedical applications.

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others related to specific exposure scenarios .

Properties

IUPAC Name

3-amino-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(10)1-3(9)2-4;/h3,10H,1-2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWICPXOEHKXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408075-16-0, 1408075-93-3
Record name rac-(1r,3r)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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